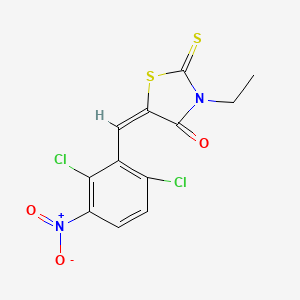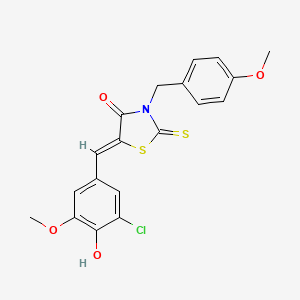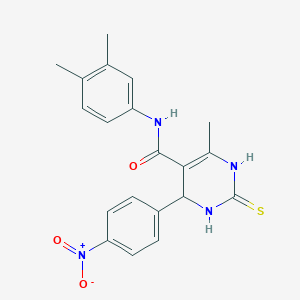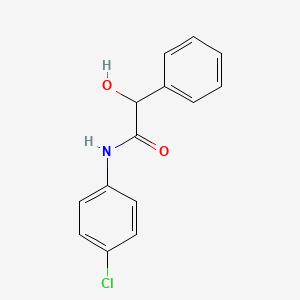
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, also known as GSK-3 inhibitor, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GSK-3 inhibitor is a small molecule that selectively inhibits the activity of glycogen synthase kinase-3 (GSK-3), an important enzyme involved in various cellular processes.
作用机制
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor selectively inhibits the activity of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, an enzyme that plays a key role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide is involved in the phosphorylation of various substrates, including beta-catenin, tau protein, and cyclin D1. Inhibition of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide activity leads to the stabilization of beta-catenin, which is a key regulator of cell proliferation and differentiation. 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor also inhibits the phosphorylation of tau protein, which is a major component of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In Alzheimer's disease, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In bipolar disorder, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to regulate mood and prevent manic episodes. In cancer, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
实验室实验的优点和局限性
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has several advantages for lab experiments, including its high selectivity for 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, its well-established synthetic route, and its potential therapeutic applications in various diseases. However, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor also has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
未来方向
There are several future directions for the research and development of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor, including the optimization of its pharmacological properties, the identification of new therapeutic applications, and the development of new synthetic routes. The optimization of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor's pharmacological properties could include the improvement of its solubility, bioavailability, and selectivity for 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide. The identification of new therapeutic applications could include the exploration of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor's potential in other diseases, such as Parkinson's disease and schizophrenia. The development of new synthetic routes could include the exploration of new starting materials and reaction conditions to improve the yield and purity of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor.
合成方法
The synthesis of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor involves a series of chemical reactions that are well-established in organic chemistry. The starting materials for the synthesis are commercially available and include 2-aminopyridine, cyclopropyl isocyanide, and 2-bromo-6-fluorobenzoxazole. The synthetic route involves the formation of a benzoxazole ring, followed by the introduction of the pyridine and cyclopropyl groups. The final step involves the introduction of the carboxamide group, which is essential for the inhibition of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide activity.
科学研究应用
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In bipolar disorder, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to regulate mood and prevent manic episodes. In cancer, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
属性
IUPAC Name |
2-cyclopropyl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16(19-10-13-3-1-2-8-18-13)12-6-7-14-15(9-12)22-17(20-14)11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXKHNYEXOTQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)


![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)



![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)


![4-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)-1-methylethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4964990.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)